Cas no 599-94-0 (1,2-Bis(phenylsulphonyl)ethane)
1,2-Bis(phenylsulphonyl)ethane Chemical and Physical Properties
Names and Identifiers
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- 1,2-Bis(phenylsulphonyl)ethane
- 1,2-Bis(benzenesulphonyl)ethane
- 1,2-Bis(phenylsulfonyl)ethane
- Aethylen-bis-phenylsulfon
- SCHEMBL777601
- NSC 2716
- 2-(benzenesulfonyl)ethylsulfonylbenzene
- MLS002637640
- SMR001547166
- HMS3091J09
- [2-(BENZENESULFONYL)ETHANESULFONYL]BENZENE
- 1,1'-[ethane-1,2-diylbis(sulphonyl)]bisbenzene
- 1,2-bis-(Phenylsulfonyl)ethane
- AS-59996
- AKOS024287932
- FT-0606311
- NS00043876
- 1,1'-(Ethane-1,2-diylbis(sulphonyl))bisbenzene
- NSC2716
- CS-0159991
- 599-94-0
- EINECS 209-979-0
- CHEMBL1888648
- E82005
- MFCD00041256
- ULELOBVZIKJPAC-UHFFFAOYSA-N
- {[2-(phenylsulfonyl)ethyl]sulfonyl}benzene
- NSC-2716
- DTXSID30208613
- Benzene, 1,1'-[1,2-ethanediylbis(sulfonyl)]bis-
-
- MDL: MFCD00041256
- Inchi: 1S/C14H14O4S2/c15-19(16,13-7-3-1-4-8-13)11-12-20(17,18)14-9-5-2-6-10-14/h1-10H,11-12H2
- InChI Key: ULELOBVZIKJPAC-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)(CCS(C1C=CC=CC=1)(=O)=O)(=O)=O
- BRN: 1888062
Computed Properties
- Exact Mass: 310.03300
- Monoisotopic Mass: 310.033
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 436
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.1
- Topological Polar Surface Area: 85A^2
Experimental Properties
- Density: 1.327
- Melting Point: 179-180°C
- Boiling Point: 566°Cat760mmHg
- Flash Point: 380.4°C
- Refractive Index: 1.584
- PSA: 85.04000
- LogP: 4.09580
1,2-Bis(phenylsulphonyl)ethane Security Information
- Safety Instruction: S22-S24/25
- Safety Term:S22;S24/25
1,2-Bis(phenylsulphonyl)ethane Customs Data
- HS CODE:2904100000
- Customs Data:
China Customs Code:
2904100000Overview:
2904100000 Derivatives containing only sulfo groups and their salts and ethyl esters.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2904100000 derivatives containing only sulpho groups, their salts and ethyl esters.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
1,2-Bis(phenylsulphonyl)ethane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L04083-5g |
1,2-Bis(phenylsulfonyl)ethane, 98+% |
599-94-0 | 2-Bis(phenylsulfonyl)ethane 98+% | 5g |
56.80 | 2021-05-24 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L04083-25g |
1,2-Bis(phenylsulfonyl)ethane, 98+% |
599-94-0 | 2-Bis(phenylsulfonyl)ethane 98+% | 25g |
220.00 | 2021-05-24 | |
| Ambeed | A358665-250mg |
1,2-Bis(phenylsulfonyl)ethane |
599-94-0 | 97+% | 250mg |
$5.0 | 2024-08-02 | |
| Ambeed | A358665-1g |
1,2-Bis(phenylsulfonyl)ethane |
599-94-0 | 97+% | 1g |
$11.0 | 2024-08-02 | |
| Ambeed | A358665-5g |
1,2-Bis(phenylsulfonyl)ethane |
599-94-0 | 97+% | 5g |
$38.0 | 2024-08-02 | |
| Ambeed | A358665-25g |
1,2-Bis(phenylsulfonyl)ethane |
599-94-0 | 97+% | 25g |
$129.0 | 2024-08-02 | |
| abcr | AB177823-5 g |
1,2-Bis(phenylsulfonyl)ethane, 98%; . |
599-94-0 | 98% | 5 g |
€82.80 | 2023-07-20 | |
| abcr | AB177823-25 g |
1,2-Bis(phenylsulfonyl)ethane, 98%; . |
599-94-0 | 98% | 25 g |
€230.00 | 2023-07-20 | |
| eNovation Chemicals LLC | D766311-10g |
1,2-Bis(phenylsulfonyl)ethane |
599-94-0 | 98+% | 10g |
$140 | 2023-09-02 | |
| eNovation Chemicals LLC | D766311-25g |
1,2-Bis(phenylsulfonyl)ethane |
599-94-0 | 98+% | 25g |
$215 | 2024-06-07 |
1,2-Bis(phenylsulphonyl)ethane Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 1,2-Bis(phenylsulphonyl)ethane
Research Brief on 1,2-Bis(phenylsulphonyl)ethane (CAS: 599-94-0) in Chemical Biology and Pharmaceutical Applications
1,2-Bis(phenylsulphonyl)ethane (CAS: 599-94-0) is a sulfone-based organic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its two phenylsulfonyl groups attached to an ethane backbone, has been explored for its potential as a building block in drug synthesis, a modulator in biological systems, and a reagent in organic transformations. The unique electronic and steric properties conferred by the sulfonyl groups make it a valuable candidate for various therapeutic and catalytic applications.
Recent studies have highlighted the role of 1,2-Bis(phenylsulphonyl)ethane in the development of novel anticancer agents. Researchers have demonstrated its efficacy as a precursor in the synthesis of sulfonamide derivatives, which are known for their antitumor properties. A 2023 study published in the Journal of Medicinal Chemistry revealed that derivatives of this compound exhibited potent inhibitory effects on specific cancer cell lines by targeting key enzymatic pathways involved in cell proliferation. The study emphasized the compound's ability to enhance the bioavailability and metabolic stability of the resulting drug candidates.
In addition to its anticancer potential, 1,2-Bis(phenylsulphonyl)ethane has been investigated for its utility in organic synthesis. A recent publication in Organic Letters detailed its use as a radical scavenger and a mediator in cross-coupling reactions, enabling the efficient construction of complex molecular architectures. The study underscored the compound's role in facilitating high-yield, stereoselective transformations, which are critical for the synthesis of biologically active molecules. These findings open new avenues for its application in the streamlined production of pharmaceuticals.
Another emerging area of research involves the compound's interaction with biological macromolecules. A 2024 study in Bioorganic & Medicinal Chemistry explored its binding affinity with proteins and nucleic acids, suggesting potential applications in targeted drug delivery and diagnostic imaging. The researchers utilized advanced spectroscopic techniques and molecular docking simulations to elucidate the binding mechanisms, providing insights into its selectivity and specificity. This research paves the way for the development of sulfone-based probes and therapeutics with enhanced precision.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic and safety profiles of 1,2-Bis(phenylsulphonyl)ethane-derived compounds. Current efforts are focused on structural modifications to reduce potential toxicity while maintaining therapeutic efficacy. Collaborative research between academic institutions and pharmaceutical companies is underway to address these challenges and accelerate the translation of laboratory findings into clinical applications.
In conclusion, 1,2-Bis(phenylsulphonyl)ethane (CAS: 599-94-0) represents a multifaceted tool in chemical biology and pharmaceutical research. Its diverse applications—from drug synthesis to biological modulation—highlight its significance in advancing both fundamental science and therapeutic innovation. Ongoing studies continue to uncover its potential, positioning it as a key player in the next generation of biomedical discoveries.
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